molecular formula C10H7NO3 B1309497 3-Formyl-1H-indole-2-carboxylic acid CAS No. 28737-34-0

3-Formyl-1H-indole-2-carboxylic acid

Cat. No. B1309497
CAS RN: 28737-34-0
M. Wt: 189.17 g/mol
InChI Key: PRFDLSPESODVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. It is characterized by the presence of a formyl group at the third position and a carboxylic acid group at the second position on the indole ring system. This structure is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of 3-substituted indoles, including 3-formyl-1H-indole-2-carboxylic acid, can be achieved through a carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction. This reaction involves the use of aldehydes, primary amines, and indoles in water, providing a novel and efficient method for the synthesis of these compounds . Additionally, the transformation of sulfomethyl groups to formyl functions in related indole derivatives has been demonstrated, which could be adapted for the synthesis of 3-formyl-1H-indole-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of indole carboxylic acids, such as 3-formyl-1H-indole-2-carboxylic acid, is characterized by the presence of a carboxyl group. The electronic structure of the carboxyl group has been investigated, revealing resonance between the two oxygen atoms, which contributes to the molecule's stability . The crystal structure of a related compound, indole-3-carboxylic acid, shows hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features are likely to be similar in 3-formyl-1H-indole-2-carboxylic acid.

Chemical Reactions Analysis

Indole carboxylic acids can participate in various chemical reactions due to the reactive sites present on the molecule. The formyl group can undergo further transformations, such as reductive amination or condensation reactions, to yield a wide range of derivatives. The carboxylic acid group also offers a site for reactions such as esterification or amide formation, expanding the chemical versatility of the compound .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-formyl-1H-indole-2-carboxylic acid are not detailed in the provided papers, the properties of similar indole derivatives can be inferred. These compounds typically exhibit solid-state properties with defined melting points and solubilities influenced by the presence of functional groups. The carboxylic acid group, in particular, can engage in hydrogen bonding, affecting the compound's solubility in water and organic solvents . The formyl group may also influence the compound's reactivity and stability under various conditions.

Scientific Research Applications

Synthesis and Characterization

3-Formyl-1H-indole-2-carboxylic acid and its derivatives are synthesized for various applications in chemical research. For instance, novel 1-phenyl-1H-indole-2-carboxylic acids with various substituents have been prepared, demonstrating the versatility of this compound in synthesis (Unangst, Connor, & Stabler, 1987). Similarly, the synthesis of indole-2-carboxylic acid derivatives has shown significant promise due to their therapeutic applications (Raju et al., 2015).

Applications in Organic Synthesis

These compounds are utilized in various organic synthesis processes. For example, base-mediated carboxylation of unprotected indole derivatives with carbon dioxide has been explored, highlighting the compound's role in innovative synthetic methodologies (Yoo, Capdevila, Du, & Kobayashi, 2012). The carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water for synthesizing 3-substituted indoles is another example of its utility in chemical reactions (Shirakawa & Kobayashi, 2006).

Biological Activity

Indole-2-carboxylic acid derivatives, including 3-Formyl-1H-indole-2-carboxylic acid, have been investigated for their biological activities. Studies have shown that these compounds exhibit significant antibacterial and moderate antifungal activities, making them candidates for further exploration in medicinal chemistry (Raju et al., 2015).

Environmental and Sustainable Chemistry

Research into environmentally friendly synthesis methods has also incorporated these compounds. For example, a catalyst-free, multi-component synthesis of functionalized compounds in water demonstrates the compound's role in sustainable chemistry practices (Ramana et al., 2016).

Safety And Hazards

“3-Formyl-1H-indole-2-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including “3-Formyl-1H-indole-2-carboxylic acid”, have attracted increasing attention in recent years due to their potential therapeutic applications . They are being investigated for their potential in the treatment of various disorders in the human body . Future research will likely focus on further understanding their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

3-formyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFDLSPESODVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288945
Record name 3-Formyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-1H-indole-2-carboxylic acid

CAS RN

28737-34-0
Record name 3-Formyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28737-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 2
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 5
3-Formyl-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Formyl-1H-indole-2-carboxylic acid

Citations

For This Compound
11
Citations
BM Baron, RJ Cregge, RA Farr… - Journal of medicinal …, 2005 - ACS Publications
… 4,6-Dichloro-3-formyl-1H-indole-2-carboxylic Acid Ethyl Ester, 6. To a stirred suspension of 4,6-dichloro-1H-indole-2-carboxylic acid ethyl ester (5) 14 (20.0 g, 0.077 mol) in anhydrous …
Number of citations: 39 pubs.acs.org
A Kryshchyshyn-Dylevych, L Radko, N Finiuk… - Bioorganic & Medicinal …, 2021 - Elsevier
… A series of novel indole-azolidinone hybrids has been synthesized via Knoevenagel reaction of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester and some azolidinones …
Number of citations: 19 www.sciencedirect.com
A Nagarsenkar, SK Prajapti, BN Babu - Journal of Chemical Sciences, 2015 - Springer
… To begin with, 3-formyl-1H-indole-2-carboxylic acid was synthesized by using reported … amination–amidation of 3-formyl-1H-indole-2-carboxylic acid to synthesize the corresponding1,2-…
Number of citations: 7 link.springer.com
FAM Mohamed, HAM Gomaa, OM Hendawy, AT Ali… - Bioorganic …, 2021 - Elsevier
… The product of Fisher indole cyclization 2 was subjected to a Vilsmeier-Haach formylation with POCl 3 and DMF in DCM to give 5-chloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester …
Number of citations: 45 www.sciencedirect.com
M Jansen, G Dannhardt - European journal of medicinal chemistry, 2003 - Elsevier
The synthetic procedures to obtain indole derivatives with different acidic functions at position 2 of the indole are reported. The synthesised and tested derivatives comprise 5-tetrazolyl, 1…
Number of citations: 15 www.sciencedirect.com
L Chacun-Lefèvre, V Bénéteau, B Joseph, JY Mérour - Tetrahedron, 2002 - Elsevier
… 3-Formyl-1H-indole-2-carboxylic acid (but-3-enyl)amide. According to the procedure for the … 12, the vinyl derivative was prepared from 3-formyl-1H-indole-2-carboxylic acid (but-3-enyl)…
Number of citations: 43 www.sciencedirect.com
Y Shen, B Huang, L Zeng, S Cui - Organic letters, 2017 - ACS Publications
… Interestingly, the utilization of 2-formyl-1-naphthoic acid and 3-formyl-1H-indole-2-carboxylic acid would lead to the naphthalene and indole-fused heterocycles (6k and 6l) in good yields…
Number of citations: 48 pubs.acs.org
N Eleftheriadis, CG Neochoritis, NGJ Leus… - Journal of medicinal …, 2015 - ACS Publications
Human 15-lipoxygenase-1 (h-15-LOX-1) is a mammalian lipoxygenase and plays an important role in several inflammatory lung diseases such as asthma, COPD, and chronic bronchitis…
Number of citations: 52 pubs.acs.org
D Wenholz - 2020 - unsworks.unsw.edu.au
… These conditions were found to be unfavourable for the condensation of 3-formyl-1Hindole-2-carboxylic acid 150, which was instead reacted with thiobarbituric acid 99 by heating in …
Number of citations: 2 unsworks.unsw.edu.au
E Surmiak, CG Neochoritis, B Musielak… - European Journal of …, 2017 - Elsevier
Using the computational pharmacophore-based ANCHOR.QUERY platform a new scaffold was discovered. Potent compounds evolved inhibiting the protein-protein interaction p53-…
Number of citations: 49 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.